molecular formula C8H14Cl2O2 B14427015 Chloromethyl 7-chloroheptanoate CAS No. 80418-63-9

Chloromethyl 7-chloroheptanoate

Cat. No.: B14427015
CAS No.: 80418-63-9
M. Wt: 213.10 g/mol
InChI Key: MWONBSQQAQAREF-UHFFFAOYSA-N
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Description

Chloromethyl 7-chloroheptanoate (CAS: 80418-63-9) is a chlorinated ester compound with the molecular formula C₈H₁₄Cl₂O₂ and a reported molecular weight of 155.50 g/mol . Structurally, it consists of a heptanoate chain substituted with a chlorine atom at the 7th position and a chloromethyl ester group. However, discrepancies in molecular weight calculations (theoretical ~211.9 g/mol for C₈H₁₃Cl₂O₂) suggest possible errors in literature data, necessitating verification from authoritative sources like the Merck Index or CRC Handbook .

Properties

CAS No.

80418-63-9

Molecular Formula

C8H14Cl2O2

Molecular Weight

213.10 g/mol

IUPAC Name

chloromethyl 7-chloroheptanoate

InChI

InChI=1S/C8H14Cl2O2/c9-6-4-2-1-3-5-8(11)12-7-10/h1-7H2

InChI Key

MWONBSQQAQAREF-UHFFFAOYSA-N

Canonical SMILES

C(CCCCl)CCC(=O)OCCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Chloromethyl 7-chloroheptanoate can be synthesized through the esterification of 7-chloroheptanoic acid with chloromethyl alcohol under acidic conditions . The reaction typically involves the use of a strong acid catalyst such as sulfuric acid to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as distillation and recrystallization is also common to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Chloromethyl 7-chloroheptanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of chloromethyl 7-chloroheptanoate involves its reactivity towards nucleophiles due to the presence of the chloromethyl group. This reactivity allows it to participate in substitution reactions, leading to the formation of various derivatives . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogs: Chlorinated Esters

a. Methyl 7-Chloroheptanoate (CAS: 26040-62-0)

  • Molecular Formula : C₈H₁₅ClO₂
  • Molecular Weight : 178.66 g/mol .
  • Key Differences: Replaces the chloromethyl group with a methyl ester. The absence of a second chlorine reduces electrophilicity, making it less reactive in substitution reactions compared to Chloromethyl 7-chloroheptanoate.

b. Chloromethyl Heptanoate (CAS: 76068-79-6)

  • Molecular Formula : C₈H₁₅ClO₂
  • Molecular Weight : 178.66 g/mol .
  • Key Differences: Lacks the 7-chloro substitution on the heptanoate chain. This reduces steric and electronic effects, impacting solubility and reactivity.

c. Ethyl-2,2-Dimethyl-7-Chloroheptanoate (CAS: 2570179-39-2)

  • Molecular Formula : C₁₁H₂₁ClO₂
  • Molecular Weight : 220.74 g/mol .
  • Key Differences : Incorporates ethyl and dimethyl groups, introducing steric hindrance that may lower melting points and alter hydrolysis kinetics.
Positional Isomers

a. Chloromethyl 6-Chloroheptanoate (CAS: 80418-62-8)

  • Molecular Formula : C₈H₁₄Cl₂O₂
  • Molecular Weight : 155.50 g/mol .
  • Key Differences : Chlorine at the 6th position instead of the 7th, which may influence regioselectivity in reactions like nucleophilic substitution.

b. 3-Chlorohexyl Chloroacetate

  • Molecular Formula : C₈H₁₄Cl₂O₂
  • Molecular Weight : 155.50 g/mol .
  • Key Differences: Chlorine on a hexyl chain rather than heptanoate, altering chain length and hydrophobicity.
Functional Group Variants

a. Ethyl 7-(4-Chlorophenyl)-7-Oxoheptanoate (CAS: 122115-52-0)

  • Molecular Formula : C₁₅H₁₉ClO₃
  • Molecular Weight : 282.76 g/mol .
  • Key Differences : Contains a phenyl group and ketone, introducing aromaticity and carbonyl reactivity. This compound is more suited for pharmaceutical intermediates due to its complex structure.

Data Table: Comparative Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
This compound C₈H₁₄Cl₂O₂ 155.50* 80418-63-9 Dual chlorine substitution
Methyl 7-chloroheptanoate C₈H₁₅ClO₂ 178.66 26040-62-0 Methyl ester, single chlorine
Chloromethyl heptanoate C₈H₁₅ClO₂ 178.66 76068-79-6 No 7-chloro substitution
Ethyl-2,2-dimethyl-7-chloroheptanoate C₁₁H₂₁ClO₂ 220.74 2570179-39-2 Branched alkyl groups
Ethyl 7-(4-chlorophenyl)-7-oxoheptanoate C₁₅H₁₉ClO₃ 282.76 122115-52-0 Aromatic and ketone functionalities

*Reported molecular weight in conflicts with theoretical calculations (~211.9 g/mol).

Stability and Environmental Impact

  • Hydrolysis Sensitivity : Chlorinated esters are prone to hydrolysis under basic conditions, releasing hydrochloric acid .
  • Environmental Persistence : Chlorine substitution may reduce biodegradability, as seen in chloroethane derivatives .

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